1-Chloro-6-(trifluoromethoxy)isoquinoline
Overview
Description
1-Chloro-6-(trifluoromethoxy)isoquinoline is a versatile compound with the molecular formula C10H5ClF3NO and a molecular weight of 247.6 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-6-(trifluoromethoxy)isoquinoline can be synthesized through various methods, including microwave irradiation, which is pollution-free, energy-efficient, and less time-consuming . Another common method involves the use of boronic esters as protective groups in carbohydrate chemistry, which allows for selective functionalization under mild conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-6-(trifluoromethoxy)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boronic acids or esters to form carbon-carbon bonds.
Bromination: Involves the use of bromine in nitrobenzene to yield brominated derivatives.
Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in different applications.
Scientific Research Applications
1-Chloro-6-(trifluoromethoxy)isoquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including electronic and energy materials.
Mechanism of Action
The mechanism of action of 1-Chloro-6-(trifluoromethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing its biological and chemical activities. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
1-Chloroisoquinoline: Shares a similar core structure but lacks the trifluoromethoxy group.
6-Trifluoromethoxyisoquinoline: Similar structure but without the chlorine atom.
Uniqueness: 1-Chloro-6-(trifluoromethoxy)isoquinoline stands out due to the presence of both chlorine and trifluoromethoxy groups, which confer unique reactivity and properties. This combination enhances its versatility and applicability in various fields.
Properties
IUPAC Name |
1-chloro-6-(trifluoromethoxy)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-9-8-2-1-7(16-10(12,13)14)5-6(8)3-4-15-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUSVBQMXOKSST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623866 | |
Record name | 1-Chloro-6-(trifluoromethoxy)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630423-44-8 | |
Record name | 1-Chloro-6-(trifluoromethoxy)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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